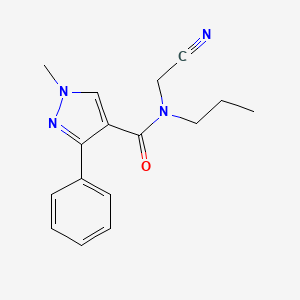
N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is Tubulin , a protein crucial to microtubule structure and function . Tubulin is a target for cancer therapies, and its inhibition can disrupt the division of rapidly dividing cancer cells, leading to their death .
Mode of Action
This compound interacts with its target, Tubulin, resulting in significant activity in SKOV3 ovarian carcinoma cells and A549 lung carcinoma cells . The compound’s interaction with Tubulin suggests enhanced stability due to diverse amino acid interactions .
Biochemical Pathways
The compound affects the Systemic Acquired Resistance (SAR) pathway in plants, which is a potent innate immunity system against a broad range of pathogens . The SAR pathway is induced through the salicylic acid-mediated pathway . This compound is able to induce a broad range of disease resistance in tobacco and rice and induces SAR marker gene expression without SA accumulation in tobacco .
Result of Action
The result of the compound’s action is the induction of a broad range of disease resistance in tobacco and rice, and the induction of SAR marker gene expression without SA accumulation in tobacco . This suggests that the compound activates SAR, independently from ethylene and jasmonic acid, by stimulating the site between SA and NPR1 .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: CMA interacts with various biomolecules, including enzymes and proteins. Specifically, it selectively inhibits zinc finger DHHC domain-containing palmitoyltransferase 20 (zDHHC20) with an IC50 of 1.35 µM in a cell-free assay . This inhibition affects protein lipidation, which plays a crucial role in cellular processes.
Cellular Effects
Impact on Cell Function: CMA influences cell function by altering lipid modification. It inhibits S-acylation of specific substrates, such as Legionella E3 ligase GobX, MyD88, and Ras, which are substrates of zDHHC20, zDHHC9, and zDHHC6, respectively. These effects occur in HEK293T cells expressing recombinant Legionella GobX, recombinant human MyD88, or endogenous Ras . Additionally, CMA affects the stability and localization of these proteins within cells.
Properties
IUPAC Name |
N-(cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-10-20(11-9-17)16(21)14-12-19(2)18-15(14)13-7-5-4-6-8-13/h4-8,12H,3,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYLPQZHXBXWPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B2363060.png)
![2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2363062.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2363064.png)
![[(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine](/img/structure/B2363065.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)
![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)
![1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2363069.png)
![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide](/img/structure/B2363071.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2363072.png)
![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)
![2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2363075.png)


![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)
